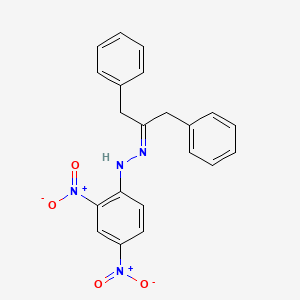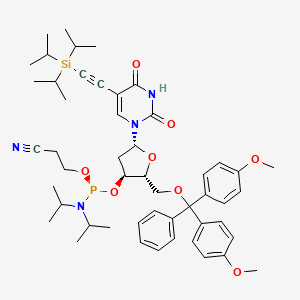
TIPS-5-Ethynyl-dU-CEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup . The compound is typically synthesized in powder form and stored at -20°C to maintain its stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
TIPS-5-Ethynyl-dU-CEP primarily undergoes click chemistry reactions. This involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the alkyne group of this compound reacts with azide-functionalized moieties .
Common Reagents and Conditions
The common reagents used in these reactions include copper catalysts and azide-functionalized compounds such as fluorescent dye azides and azido amino acids. The reactions are typically carried out under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions are highly modified oligonucleotides with multiple modifications. These products are free from side products, ensuring high purity and efficiency in subsequent applications .
Applications De Recherche Scientifique
TIPS-5-Ethynyl-dU-CEP has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of TIPS-5-Ethynyl-dU-CEP involves the introduction of click handles into oligonucleotides. This is achieved through the copper-catalyzed click reaction, which facilitates the efficient conjugation of the oligonucleotide with azide-functionalized moieties. The TIPS protecting group ensures the stability of the compound during synthesis and workup, preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-dU-CEP: Unlike TIPS-5-Ethynyl-dU-CEP, this compound does not have the TIPS protecting group, making it more prone to side reactions during synthesis.
C8-Alkyne-dU-CEP: Another alkyne-functionalized phosphoramidite used in oligonucleotide synthesis.
Uniqueness
This compound stands out due to its TIPS protecting group, which allows for side product-free synthesis of highly modified oligonucleotides. This feature makes it particularly valuable for applications requiring high purity and efficiency .
Propriétés
Formule moléculaire |
C50H67N4O8PSi |
|---|---|
Poids moléculaire |
911.1 g/mol |
Nom IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1 |
Clé InChI |
CCVQXLLQYFTKGP-KXCQJKADSA-N |
SMILES isomérique |
CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)

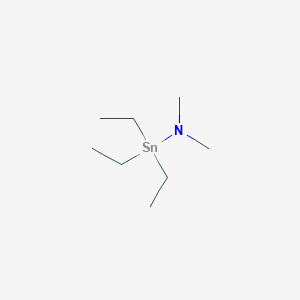
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

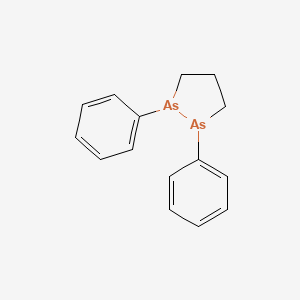

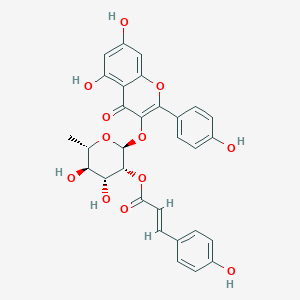
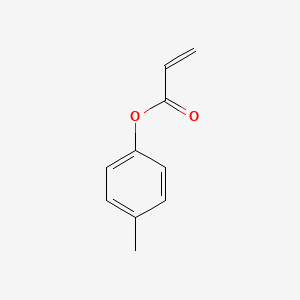
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
